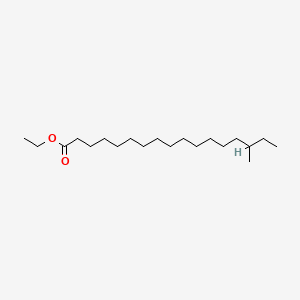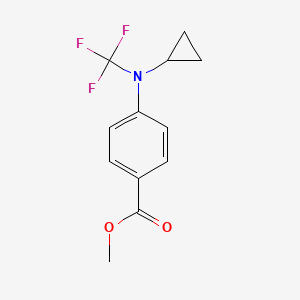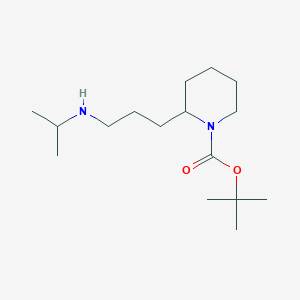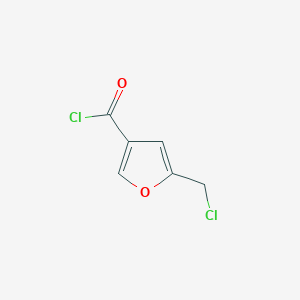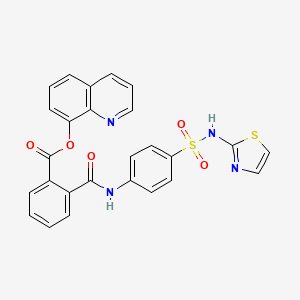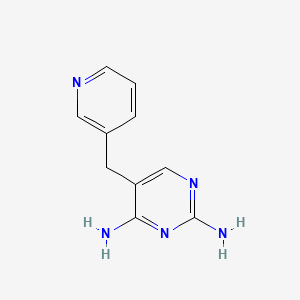
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with 3-pyridylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amino groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology
In biological research, 2,4-diamino-5-(3-pyridylmethyl)pyrimidine is studied for its interactions with enzymes and receptors. It is particularly of interest in the study of dihydrofolate reductase inhibitors, which are important in the treatment of bacterial infections and cancer .
Medicine
Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a pyrimidine core structure .
作用机制
The mechanism of action of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
相似化合物的比较
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor with a similar structure but different substituents.
Pyrimethamine: Used as an antimalarial drug, also inhibits dihydrofolate reductase.
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase but has a different core structure.
Uniqueness
Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is unique due to its specific substitution pattern, which provides distinct biological activities and potential for selective inhibition of dihydrofolate reductase. This makes it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
52606-04-9 |
|---|---|
分子式 |
C10H11N5 |
分子量 |
201.23 g/mol |
IUPAC 名称 |
5-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)4-7-2-1-3-13-5-7/h1-3,5-6H,4H2,(H4,11,12,14,15) |
InChI 键 |
FMBYANWCIULBGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



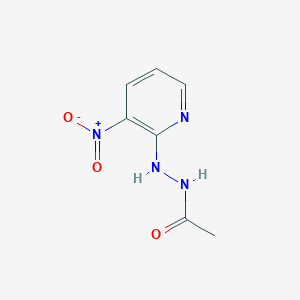
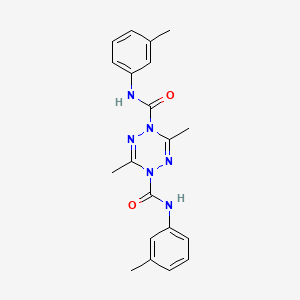
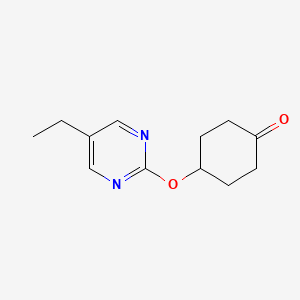
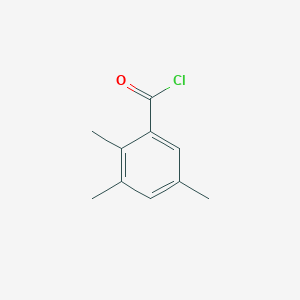
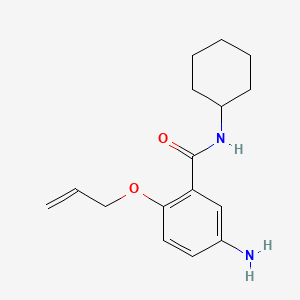
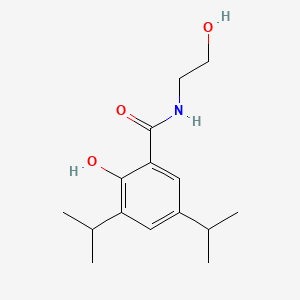
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
